![molecular formula C15H12BrN3OS B2386679 2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-58-3](/img/structure/B2386679.png)
2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has been the subject of scientific research due to its potential as a drug candidate. It belongs to the class of pyridotriazinones, which have been shown to have various biological activities, including anticancer and antiviral properties.
Scientific Research Applications
Anticancer Agents
Pyrimido[1,2-a][1,3,5]triazines have been demonstrated to be a source for new selective anticancer agents . The diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2, 4, and 7 of the ring .
Antibacterial Activity
New substituted 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate were synthesized by the reaction of the corresponding 4-oxopyrimidin-2-ylthioureas with arylaldehydes . All synthesized compounds exhibit antibacterial activity against E. coli and S. aureus cultures at a concentration (MIC) of 256 µg/mL .
Drug Development
The combination of two pharmacophore fragments in one molecule can lead to an increase in biological effects . Fused pyrimido[1,2-a][1,3,5]triazines are known to have anticarcinogenic , antibacterial , and antiviral effects. Various drugs based on these cycles are used in practice .
Synthesis of Novel Derivatives
A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . This provides a way to create a diverse range of compounds for further study and potential applications .
Study of Tautomeric Preferences
Tautomeric preferences of pyrimido[1,2-a][1,3,5]triazines have been explored . This study can provide valuable insights into the behavior of these compounds, which can be useful in various fields such as drug design and development .
Regioselective Introduction of Substituents
Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . This allows for the creation of a wide range of compounds with different properties .
Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” are currently unknown. This compound belongs to the class of pyrimido[1,2-a][1,3,5]triazines , which are known to have anticarcinogenic , antibacterial , and antiviral effects.
Mode of Action
Compounds in the pyrimido[1,2-a][1,3,5]triazine class are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of “2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Given the known biological activities of the pyrimido[1,2-a][1,3,5]triazine class , it can be inferred that this compound may affect pathways related to cell growth and proliferation, bacterial metabolism, or viral replication
Result of Action
Given the known biological activities of the pyrimido[1,2-a][1,3,5]triazine class , it can be inferred that this compound may inhibit cell growth and proliferation, disrupt bacterial metabolism, or interfere with viral
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRINLQATMTHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

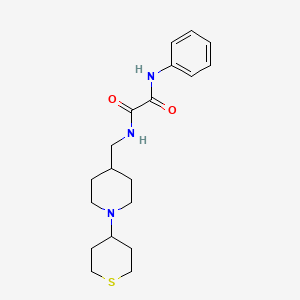
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)
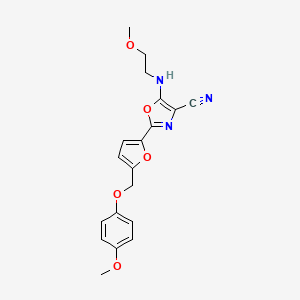
![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)
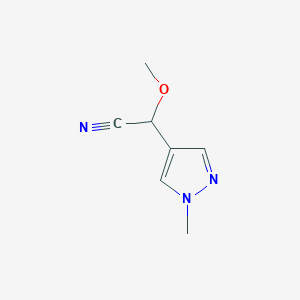
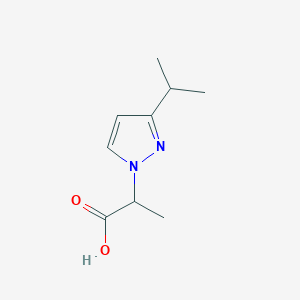
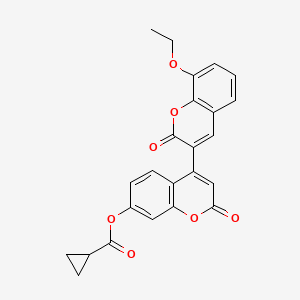
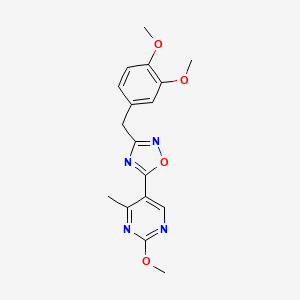
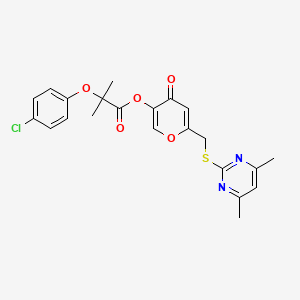
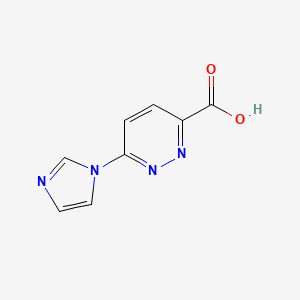
![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)